molecular formula C8H10N2O B066966 Formamide, N-[(2-aminophenyl)methyl]-(9CI) CAS No. 177202-64-1

Formamide, N-[(2-aminophenyl)methyl]-(9CI)

Cat. No.: B066966
CAS No.: 177202-64-1
M. Wt: 150.18 g/mol
InChI Key: SYLKTQMKGRFAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-[(2-aminophenyl)methyl]-(9CI) is an organic compound with the molecular formula C8H10N2O. It is a formamide derivative where the formamide group is attached to a benzyl group substituted with an amino group at the ortho position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-[(2-aminophenyl)methyl]-(9CI) can be synthesized through several methods. One common approach involves the formylation of 2-aminobenzylamine using formic acid or formic acid derivatives. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as sulfuric acid or a solid acid catalyst like sulfonated rice husk ash . Another method involves the use of formylating agents such as chloral or formic acid in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of Formamide, N-[(2-aminophenyl)methyl]-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of catalysts that can be easily recovered and reused, such as magnetic nanoparticles, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[(2-aminophenyl)methyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while reduction can produce primary or secondary amines .

Properties

CAS No.

177202-64-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[(2-aminophenyl)methyl]formamide

InChI

InChI=1S/C8H10N2O/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4,6H,5,9H2,(H,10,11)

InChI Key

SYLKTQMKGRFAFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC=O)N

Canonical SMILES

C1=CC=C(C(=C1)CNC=O)N

Synonyms

Formamide, N-[(2-aminophenyl)methyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The amine component employed is prepared by reaction of 2.6 g of 2.6 g of 2-(aminomethyl)aniline, dissolved in 50 ml of methylene chloride, with 3.91 g of 4-nitrophenyl formate at room temperature for 4 h. Purification over 250 g of silica gel (mobile phase N) gives 2-(formylaminomethyl)aniline: Rf (N)=0.22.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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